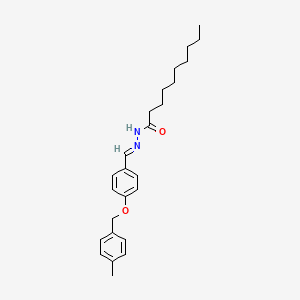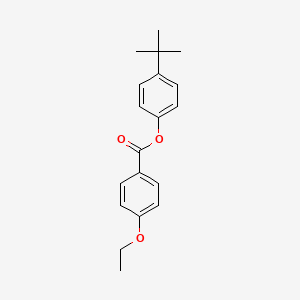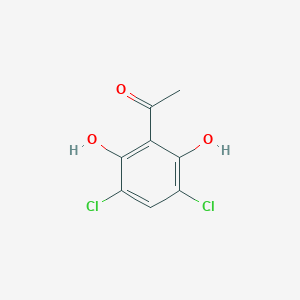
N'-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is a synthetic organic compound with the molecular formula C25H34N2O2 and a molecular weight of 394.562 g/mol This compound is characterized by the presence of a hydrazide group linked to a benzylidene moiety, which is further substituted with a 4-methylbenzyl group and a decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
-
Step 1: Preparation of 4-((4-Methylbenzyl)oxy)benzaldehyde
- React 4-methylbenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to form 4-((4-methylbenzyl)oxy)benzaldehyde.
-
Step 2: Condensation Reaction
- Mix 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized hydrazides and hydrazones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis or as antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)dodecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)hexadecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)octadecanohydrazide
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is unique due to its specific combination of a hydrazide group with a benzylidene moiety and a decanoic acid chain. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications. Compared to its analogs with longer or shorter alkyl chains, it offers a balance of hydrophobicity and reactivity, which can be advantageous in certain chemical and biological contexts.
Eigenschaften
CAS-Nummer |
767289-64-5 |
|---|---|
Molekularformel |
C25H34N2O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]decanamide |
InChI |
InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-10-25(28)27-26-19-22-15-17-24(18-16-22)29-20-23-13-11-21(2)12-14-23/h11-19H,3-10,20H2,1-2H3,(H,27,28)/b26-19+ |
InChI-Schlüssel |
WKMRKWUJWGJKBA-LGUFXXKBSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

